3-((2,4-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one
CAS No.: 905765-00-6
Cat. No.: VC7326398
Molecular Formula: C20H22N4O4
Molecular Weight: 382.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905765-00-6 |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 382.42 |
| IUPAC Name | 3-(2,4-dimethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C20H22N4O4/c1-4-28-14-7-5-13(6-8-14)11-17-19(25)22-20(24-23-17)21-16-10-9-15(26-2)12-18(16)27-3/h5-10,12H,4,11H2,1-3H3,(H2,21,22,24,25) |
| Standard InChI Key | AHLVXRMSVVZTFM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=C(C=C3)OC)OC |
Introduction
The compound 3-((2,4-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic molecule with a complex structure, featuring a triazine core and various aromatic substituents. Its molecular formula is C20H22N4O4, and it has a molecular weight of 382.4 g/mol . Despite the lack of specific literature directly focused on this compound, its structural similarity to other triazine derivatives suggests potential applications in medicinal chemistry, particularly in areas such as anticancer and antimicrobial research.
Potential Biological Activities
Given its structural similarity to other triazine derivatives, 3-((2,4-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one may exhibit biological activities such as:
-
Anticancer Properties: Compounds with similar structures have shown potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
-
Antimicrobial Activity: Triazine derivatives have demonstrated antimicrobial properties, potentially disrupting bacterial cell membranes.
-
Anti-inflammatory Effects: These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Synthesis and Characterization
The synthesis of such triazine compounds typically involves multi-step organic reactions. Characterization methods include 1H-NMR, 13C-NMR, and HRMS spectra to confirm the structure and purity of the compound.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-amino-6-tert-butyl-1,2,4-triazin-5(4H)-one | C7H12N4OS | Contains a thioxo group; potential anti-inflammatory properties |
| 4-(3-amino-5-phenyl-1,2,4-triazin-6-yl)-2,6-dimethylphenol | C17H16N4O | Exhibits antioxidant activity; similar triazine framework |
| 1-(3,4-Dimethoxybenzyl)-6,7-dihydroxyisoquinoline | C18H21NO5 | Related by the presence of methoxy groups; studied for neuroprotective effects |
Future Research Directions
Further studies are needed to explore the specific biological activities and potential applications of 3-((2,4-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one. This could involve in vitro and in vivo experiments to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume